5,7-Dichloro-2-(trideuteriomethyl)pyrazolo[4,3-d]pyrimidine

Stable Isotope-Labeled Internal Standard LC-MS/MS Bioanalysis Quantitative Mass Spectrometry

5,7-Dichloro-2-(trideuteriomethyl)pyrazolo[4,3-d]pyrimidine is a deuterated heterocyclic building block belonging to the pyrazolo[4,3-d]pyrimidine scaffold, a privileged structure in kinase inhibitor drug discovery. The compound bears chlorine atoms at positions 5 and 7, and a trideuteriomethyl (-CD3) group at position 2, yielding a molecular weight of 206.04 g/mol versus 203.03 g/mol for its non-deuterated analog.

Molecular Formula C6H4Cl2N4
Molecular Weight 206.04 g/mol
CAS No. 1630907-06-0
Cat. No. B3395131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-2-(trideuteriomethyl)pyrazolo[4,3-d]pyrimidine
CAS1630907-06-0
Molecular FormulaC6H4Cl2N4
Molecular Weight206.04 g/mol
Structural Identifiers
SMILESCN1C=C2C(=N1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C6H4Cl2N4/c1-12-2-3-4(11-12)5(7)10-6(8)9-3/h2H,1H3/i1D3
InChIKeyPLFZXMBGZDYSSV-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-2-(trideuteriomethyl)pyrazolo[4,3-d]pyrimidine (CAS 1630907-06-0): Core Properties and Compound Class


5,7-Dichloro-2-(trideuteriomethyl)pyrazolo[4,3-d]pyrimidine is a deuterated heterocyclic building block belonging to the pyrazolo[4,3-d]pyrimidine scaffold, a privileged structure in kinase inhibitor drug discovery [1]. The compound bears chlorine atoms at positions 5 and 7, and a trideuteriomethyl (-CD3) group at position 2, yielding a molecular weight of 206.04 g/mol versus 203.03 g/mol for its non-deuterated analog [1][2]. This +3.02 Da mass shift and the stabilizing deuterium kinetic isotope effect (KIE) are the primary drivers of its scientific and procurement differentiation.

Why Unlabeled 5,7-Dichloro-2-methylpyrazolo[4,3-d]pyrimidine Cannot Substitute for the Deuterated Analog (CAS 1630907-06-0)


The non-deuterated analog 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 1357087-30-9) shares an identical core scaffold but lacks the three-deuterium substitution on the 2-methyl group. This structural difference, though seemingly minor, creates a 3.02 Da mass deficit that renders the unlabeled compound unsuitable as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis [1]. Furthermore, the deuterated compound is documented at 98 atom% D isotopic enrichment, whereas the unlabeled analog contains only natural-abundance deuterium (~0.015 atom% D), eliminating its utility for metabolic tracing or isotope dilution assays . In drug discovery, replacement of hydrogen with deuterium at metabolically labile N-methyl sites can introduce a primary kinetic isotope effect (KIE) on cytochrome P450-mediated oxidation, reducing metabolic clearance and potentially improving pharmacokinetic half-life; this benefit is absent in the protio congener [2].

Quantitative Differentiation Evidence for 5,7-Dichloro-2-(trideuteriomethyl)pyrazolo[4,3-d]pyrimidine (CAS 1630907-06-0) vs. Closest Analogs


Mass Shift of +3.02 Da Enables Unambiguous Detection as a SIL-IS in LC-MS/MS Bioanalysis

The target deuterated compound possesses a molecular weight of 206.04 g/mol, precisely 3.02 Da heavier than the non-deuterated comparator 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (MW 203.03 g/mol) [1][2]. This mass difference places the analyte signal well outside the natural isotopic envelope of the unlabeled species, enabling co-elution and near-identical ionization efficiency while ensuring baseline mass separation—a prerequisite for accurate stable isotope dilution quantification in complex biological matrices.

Stable Isotope-Labeled Internal Standard LC-MS/MS Bioanalysis Quantitative Mass Spectrometry

Isotopic Enrichment of 98 atom% D Ensures Negligible Unlabeled Background for Tracer Studies

The target compound is certified at 98 atom% deuterium enrichment by the supplier (Bidepharm), as verified by 1H-NMR and mass spectrometry . In contrast, the non-deuterated analog 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 1357087-30-9) contains only natural-abundance deuterium (~0.015 atom%) . This >6,500-fold enrichment differential ensures that the deuterated compound contributes negligible unlabeled background when used as a tracer in metabolic flux experiments or as an internal standard in isotope dilution assays.

Isotopic Purity Metabolic Tracing Deuterium Labeling

Higher Chemical Purity (98% vs. 95–97%) Reduces Impurity-Driven Assay Interference

Multiple vendors specify the deuterated compound at 98% chemical purity (Bidepharm, Leyan) with batch-specific QC certificates including HPLC, NMR, and GC . The most widely available comparator 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine is typically supplied at 95–97% purity , with several vendors listing only 95%+ specifications. This 1–3 percentage point purity advantage, while modest, can be consequential in quantitative bioanalytical workflows where impurity peaks may co-elute with analytes of interest.

Chemical Purity HPLC QC Specifications

Procurement Cost Differential: Deuterated Compound Commands ~2.4× Premium Over Unlabeled Analog

At the 250 mg scale, the deuterated compound is priced at approximately $1,285.90 (Aladdin Scientific) , while the non-deuterated comparator 5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine (CAS 1357087-30-9) is listed at ¥3,815.50 (~$530 USD at 7.2 CNY/USD) from Bidepharm . This represents a cost ratio of ~2.4:1, consistent with the added value of the trideuteriomethyl synthesis step and the associated QC overhead for isotopic enrichment certification.

Procurement Economics Cost Comparison Deuterated Building Block Pricing

Deuterium Kinetic Isotope Effect on CYP-Mediated N-Demethylation: Class-Level Expectation of Improved Metabolic Stability

No direct head-to-head metabolic stability data for 5,7-dichloro-2-(trideuteriomethyl)pyrazolo[4,3-d]pyrimidine versus its protio analog have been identified in the published literature. However, the compound's pyrazolo[4,3-d]pyrimidine scaffold is a recognized kinase inhibitor pharmacophore, and the trideuteriomethyl group is positioned at a site analogous to N-methyl substituents known to undergo CYP-mediated N-demethylation [1]. Patent literature on pyrazolo[4,3-d]pyrimidine kinase inhibitors explicitly states that deuterium modification 'improves metabolic stability, reduces formation of toxic metabolites and/or increases the formation of desired active metabolites' [2]. For N-CD3 vs. N-CH3 groups, primary KIEs (kH/kD) of 2–10 have been documented in related heterocyclic systems, though the magnitude is highly dependent on the specific CYP isoform and the extent to which C–H bond cleavage is rate-limiting in the catalytic cycle [3]. Users should anticipate a measurable metabolic stabilization effect but must confirm experimentally for their specific biological system.

Deuterium Kinetic Isotope Effect Metabolic Stability CYP Oxidation

Application Scenarios for 5,7-Dichloro-2-(trideuteriomethyl)pyrazolo[4,3-d]pyrimidine (CAS 1630907-06-0) Based on Experimental Evidence


Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of Pyrazolo[4,3-d]pyrimidine-Based Drug Candidates

The +3.02 Da mass shift and 98 atom% D enrichment directly enable the compound's use as a SIL-IS for accurate quantification of non-deuterated 5,7-dichloro-2-methylpyrazolo[4,3-d]pyrimidine derivatives in plasma, tissue homogenates, and in vitro incubation matrices. The mass separation eliminates isotopic cross-talk, while the near-identical physicochemical properties ensure co-elution and matched ionization efficiency, meeting the FDA Bioanalytical Method Validation guidance for IS performance [1][2].

Metabolic Tracing of N-Demethylation Pathways in Preclinical Drug Metabolism Studies

The trideuteriomethyl group functions as a stable isotopic label for tracking oxidative N-demethylation by CYP enzymes in hepatocyte incubations or microsomal assays. Loss of deuterium upon metabolism can be monitored by LC-HRMS to quantify the fraction metabolized via the N-demethylation pathway, providing mechanistic insight not obtainable with the unlabeled analog [3].

Synthesis of Deuterium-Stabilized Kinase Inhibitor Candidates with Potentially Improved Pharmacokinetic Profiles

The chlorine atoms at positions 5 and 7 of the pyrazolo[4,3-d]pyrimidine core serve as reactive handles for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the compound to be elaborated into trisubstituted kinase inhibitors bearing a deuterated N-methyl group. The class-level expectation of a deuterium KIE on CYP-mediated N-demethylation makes this a rational starting material for synthesizing drug candidates with potentially extended half-life, as anticipated by patent teachings [3][4].

Analytical Reference Standard for HPLC Method Validation and System Suitability Testing

The certified chemical purity of 98% and isotopic enrichment of 98 atom% D, supported by vendor-provided certificates of analysis (including HPLC, NMR, and GC), qualify this compound as a reference standard for chromatographic method development and system suitability testing in regulated analytical environments .

Quote Request

Request a Quote for 5,7-Dichloro-2-(trideuteriomethyl)pyrazolo[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.